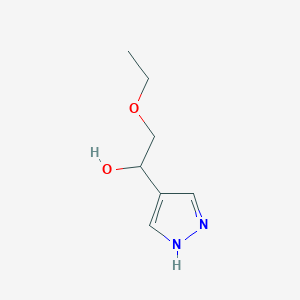
2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol is a chemical compound with the molecular formula C7H12N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of a suitable pyrazole derivative with an ethoxyethanol compound. One common method involves the use of 1H-pyrazole-4-carbaldehyde and 2-ethoxyethanol in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-ethoxy-1-(1H-pyrazol-4-yl)ethanone, while reduction can produce 2-ethoxy-1-(1H-pyrazol-4-yl)ethanamine.
科学的研究の応用
2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol has several applications in scientific research:
作用機序
The mechanism of action of 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, which may influence its binding affinity and specificity .
類似化合物との比較
Similar Compounds
2-(1H-Pyrazol-4-yl)ethanol: This compound lacks the ethoxy group and has different chemical properties and reactivity.
2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-ol: This compound has a methyl group instead of an ethoxy group, which affects its solubility and reactivity.
2-Ethoxy-1-(1-Methyl-1H-pyrazol-4-yl)ethanone: This compound has a ketone group instead of a hydroxyl group, leading to different chemical behavior.
Uniqueness
2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol is unique due to the presence of both an ethoxy group and a hydroxyl group, which confer specific chemical properties and reactivity
特性
分子式 |
C7H12N2O2 |
|---|---|
分子量 |
156.18 g/mol |
IUPAC名 |
2-ethoxy-1-(1H-pyrazol-4-yl)ethanol |
InChI |
InChI=1S/C7H12N2O2/c1-2-11-5-7(10)6-3-8-9-4-6/h3-4,7,10H,2,5H2,1H3,(H,8,9) |
InChIキー |
BSRDNUMFXZIYHN-UHFFFAOYSA-N |
正規SMILES |
CCOCC(C1=CNN=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


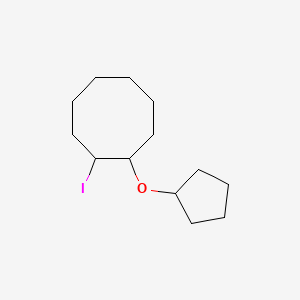
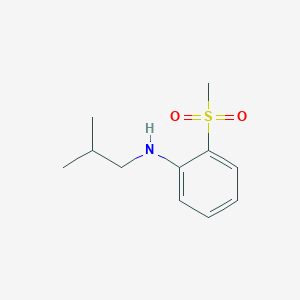
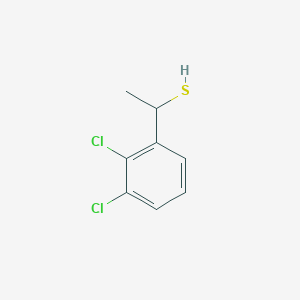
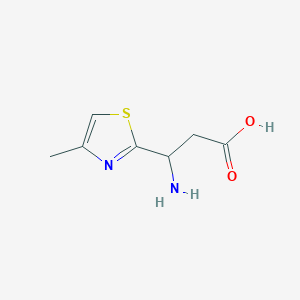
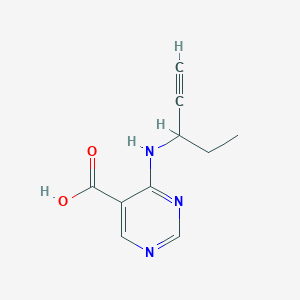
![N-[(2-Fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B13308347.png)
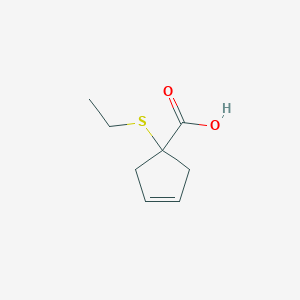
![4-[(1-Propylpiperidin-4-yl)amino]butan-2-ol](/img/structure/B13308354.png)
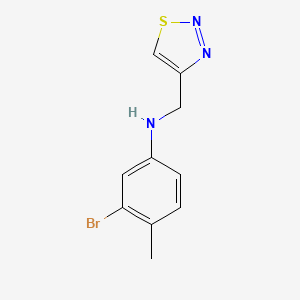

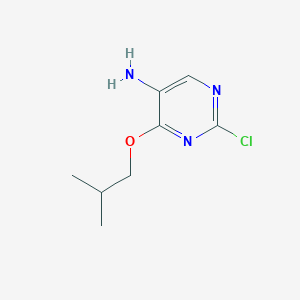
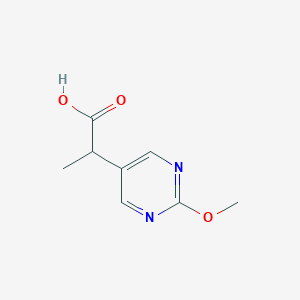
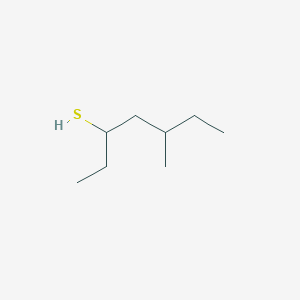
![2-Methyl-2-[4-(propan-2-yl)phenyl]propanal](/img/structure/B13308384.png)
